

# Application Notes & Protocols: Synthesis of Nickel Catalysts from Nickel Oxalate Dihydrate Decomposition

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## Compound of Interest

Compound Name: Nickel oxalate dihydrate

Cat. No.: B12335389

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## Introduction

The synthesis of high-purity, finely divided nickel and nickel oxide catalysts is crucial for various applications, including hydrogenation, electrocatalysis, and battery materials.<sup>[1][2]</sup> A common and effective method for producing these catalysts involves the controlled thermal decomposition of a **nickel oxalate dihydrate** ( $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ) precursor. This precursor-based approach allows for good control over the morphology and particle size of the final catalytic material.<sup>[1]</sup> The decomposition process can be tailored by adjusting the atmosphere (e.g., inert gas or air) to yield either metallic nickel (Ni) or nickel oxide (NiO) nanoparticles.<sup>[1][3]</sup> These application notes provide detailed protocols for the synthesis of the nickel oxalate precursor and its subsequent conversion into active nickel catalysts.

## Part 1: Synthesis of Nickel Oxalate Dihydrate ( $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ) Precursor

The initial step involves the precipitation of **nickel oxalate dihydrate** from a solution containing a soluble nickel salt and oxalic acid. The resulting precipitate's morphology can be influenced by factors such as pH and temperature.<sup>[1]</sup>

### Experimental Protocol 1.1: Precipitation of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$

This protocol describes a general wet-chemical precipitation method.

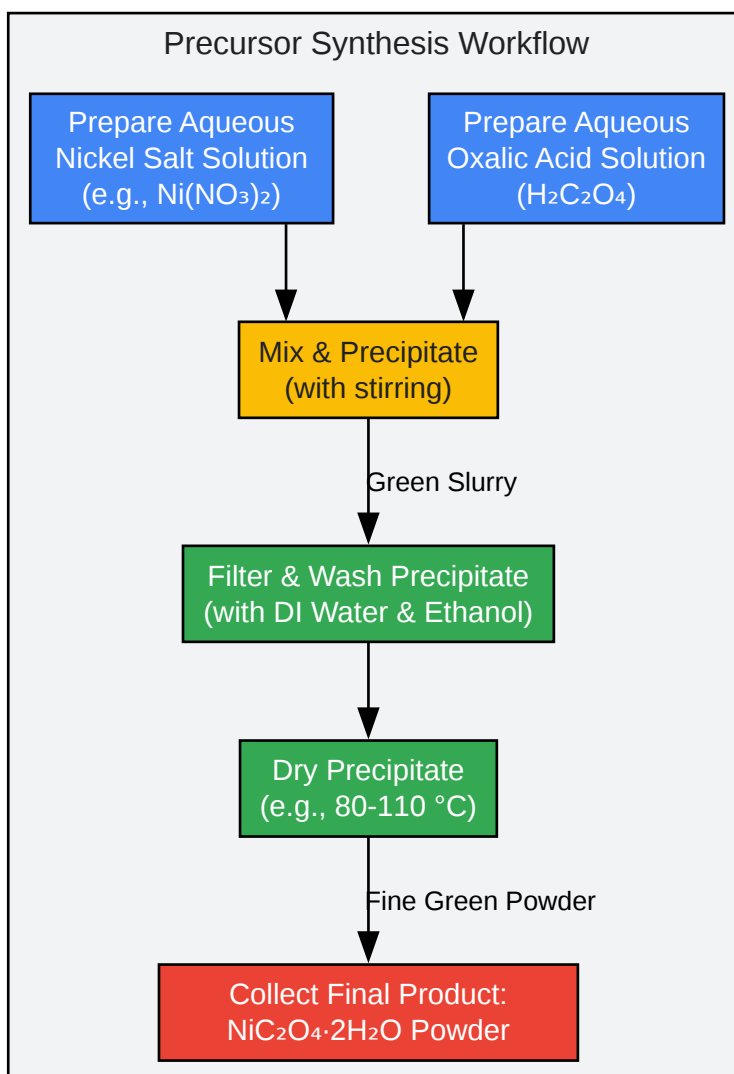
#### Materials:

- Nickel(II) salt (e.g., Nickel(II) nitrate hexahydrate,  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  or Nickel(II) chloride,  $\text{NiCl}_2$ )  
[\[4\]](#)[\[5\]](#)
- Oxalic acid dihydrate ( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ )[\[5\]](#)
- Deionized water
- Ethanol or Acetone (for washing)

#### Procedure:

- Prepare Reactant Solutions:
  - Prepare an aqueous solution of the Nickel(II) salt. For example, dissolve  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  in deionized water or ethanol.[\[5\]](#)
  - Prepare an aqueous solution of oxalic acid dihydrate. Heating the water can help dissolve the oxalic acid more quickly.[\[4\]](#)
- Precipitation:
  - While stirring the nickel salt solution vigorously, slowly add the oxalic acid solution.[\[4\]](#)
  - A fine, light green precipitate of **nickel oxalate dihydrate** will form immediately.
  - Continue stirring the mixture for a set period (e.g., 1 hour) to ensure the reaction is complete and to allow for particle ripening.[\[1\]](#)
- Isolation and Washing:
  - Filter the precipitate using a Buchner funnel or by centrifugation.
  - Wash the collected solid several times with deionized water to remove any unreacted salts and byproducts.
  - Perform a final wash with ethanol or acetone to facilitate drying.[\[6\]](#)

- Drying:
  - Dry the washed precipitate in an oven at a relatively low temperature (e.g., 80-110 °C) for several hours (e.g., 24 hours) to remove residual water and solvent without initiating decomposition.[5][7]
- Collection:
  - The final product is a fine, light green powder of **nickel oxalate dihydrate** ( $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ), ready for thermal decomposition.



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Caption: Workflow for the synthesis of **nickel oxalate dihydrate** precursor.

## Part 2: Thermal Decomposition of $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ to Nickel Catalysts

The thermal decomposition of the nickel oxalate precursor is performed in a tube furnace. The composition of the final catalyst is determined by the atmosphere used during heating. Decomposition in an inert atmosphere yields metallic nickel, while decomposition in air produces nickel oxide.

The decomposition occurs in two main stages:

- Dehydration: Removal of the two water molecules of crystallization.[\[3\]](#)[\[8\]](#)
- Decomposition: Breakdown of the anhydrous nickel oxalate into the final product.[\[3\]](#)[\[8\]](#)

### Experimental Protocol 2.1: Synthesis of Metallic Nickel (Ni) Catalyst

Procedure:

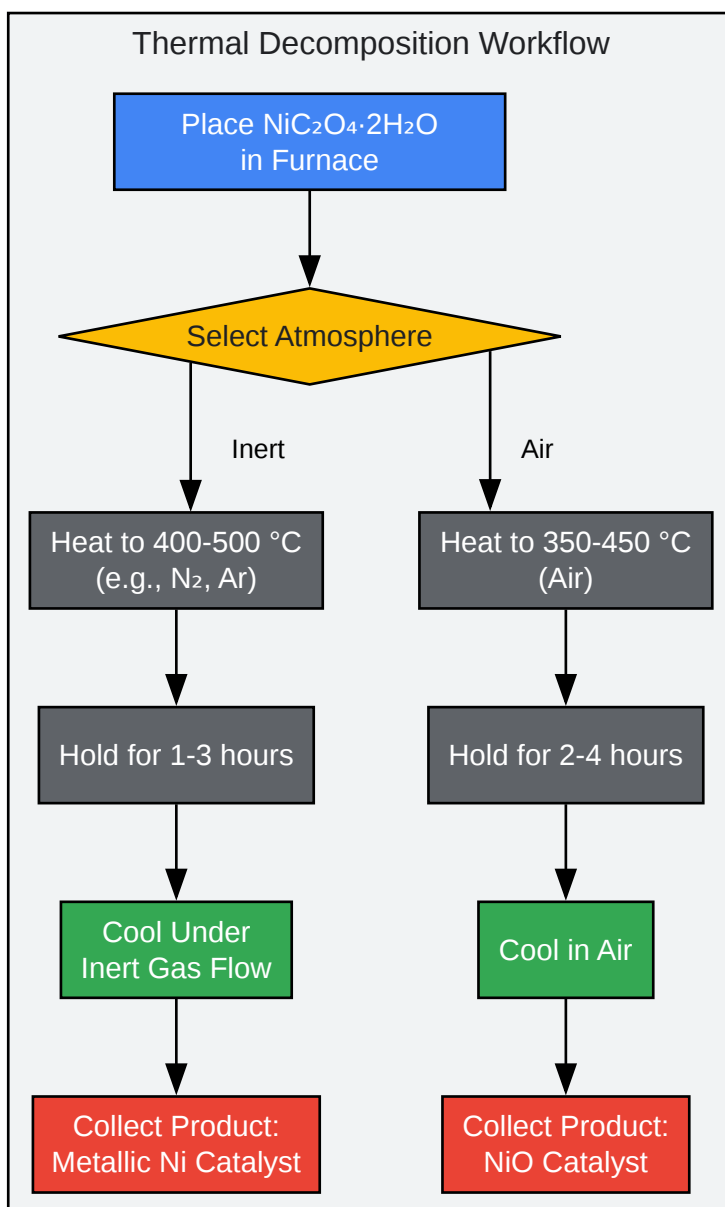
- Place a known amount of the dried  $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$  powder in a ceramic boat and position it in the center of a tube furnace.
- Purge the furnace tube with an inert gas (e.g., nitrogen, argon, or helium) for at least 30 minutes to remove all oxygen.[\[1\]](#)[\[9\]](#)
- While maintaining a steady flow of the inert gas, heat the furnace to the target decomposition temperature (e.g., 400-500 °C).[\[1\]](#)[\[8\]](#) A typical heating rate is 5-10 °C/min.
- Hold the temperature for a specified duration (e.g., 1-3 hours) to ensure complete decomposition.
- Turn off the furnace and allow it to cool to room temperature under the inert gas flow to prevent re-oxidation of the highly reactive nickel powder.
- The resulting product is a fine, dark grey or black powder of metallic nickel, which can be pyrophoric (ignite spontaneously in air).[\[2\]](#)[\[4\]](#) Handle with extreme care under an inert

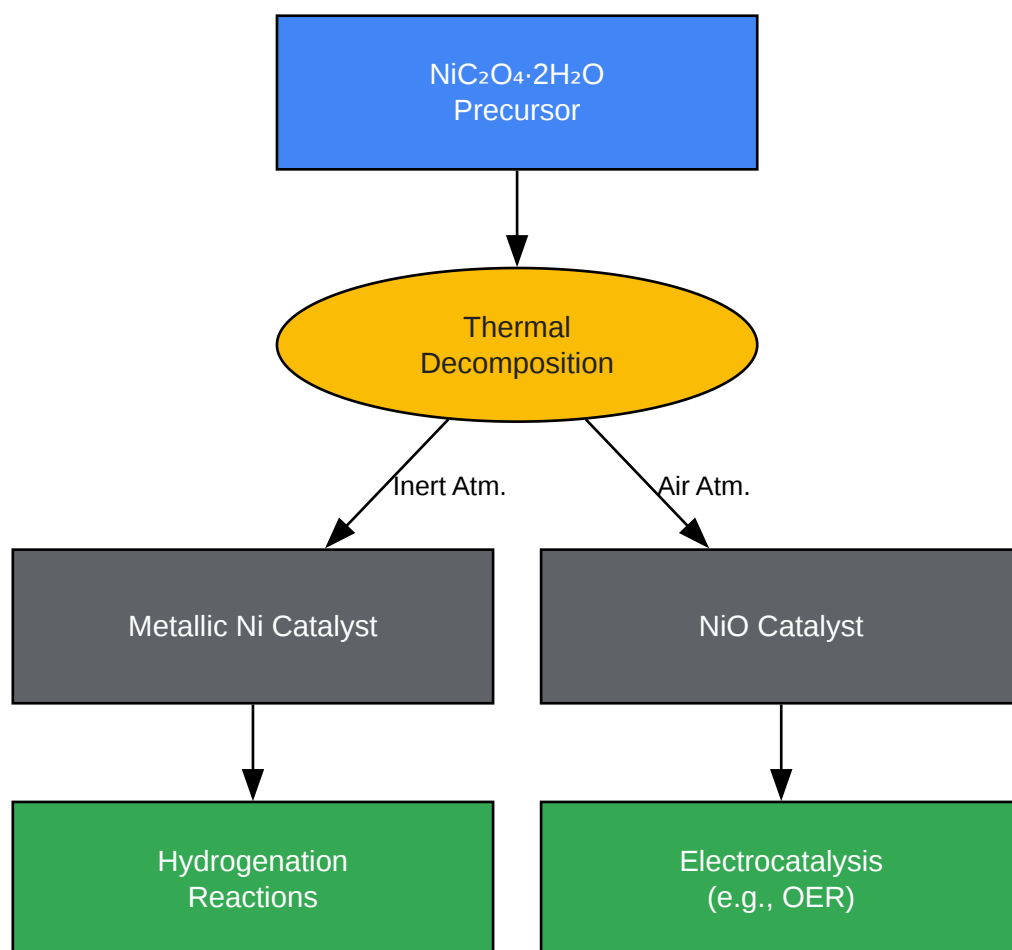
atmosphere.

## Experimental Protocol 2.2: Synthesis of Nickel Oxide (NiO) Catalyst

### Procedure:

- Place a known amount of the dried  $\text{NiC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$  powder in a ceramic boat and position it in the center of a tube furnace or a muffle furnace.
- Heat the furnace in an air atmosphere to the target decomposition temperature (e.g., 350-450 °C).<sup>[3][5]</sup> A typical heating rate is 10 °C/min.<sup>[6]</sup>
- Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and oxidation.<sup>[3]</sup>
- Turn off the furnace and allow it to cool to room temperature.
- The resulting product is a fine, grey-green or black powder of nickel oxide (NiO).<sup>[5]</sup>





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